molecular formula C6H7BrN2 B2553927 2-Bromo-1-cyclopropyl-1H-imidazole CAS No. 1267001-46-6; 1267001-51-3

2-Bromo-1-cyclopropyl-1H-imidazole

Cat. No.: B2553927
CAS No.: 1267001-46-6; 1267001-51-3
M. Wt: 187.04
InChI Key: VYOKFMUUKWPBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-cyclopropyl-1H-imidazole is a brominated imidazole derivative characterized by a cyclopropyl substituent at the 1-position and a bromine atom at the 2-position of the imidazole ring. Safety protocols emphasize avoiding heat and ignition sources (P210) and ensuring proper handling to prevent exposure .

Properties

IUPAC Name

2-bromo-1-cyclopropylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKFMUUKWPBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-bromo-1-cyclopropyl-1H-imidazole can be contrasted with related bromo-imidazole derivatives. Key differences arise from substituent groups, bromine positioning, and physicochemical properties.

Structural and Substituent Analysis

  • Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may increase reactivity compared to bulkier substituents like isopropyl (in 2-bromo-1-isopropyl-4-nitro-1H-imidazole) or phenethyl (in compounds 34–36 from ) .
  • Bromine Position : Bromine at the 2-position (adjacent to the nitrogen) may influence electronic effects differently than bromine at the 4- or 5-positions (e.g., in 4-bromo-1-methyl-1H-imidazole or benzoimidazole derivatives) .

Physicochemical Properties

Melting points and stability vary significantly with substituents:

Compound Name Substituents Bromine Position Melting Point (°C) Key Properties/Applications References
This compound Cyclopropyl 2 N/A High reactivity due to ring strain
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Phenethyl, methoxy 5 (indole core) 141–142 Research in indole-based drug discovery
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole (36) Benzo[d][1,3]dioxolyl-ethyl N/A 195–196 High thermal stability
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (53) Benzyl, pyrrole-carboxamide 4 (pyrrole core) 200–202 IDO1 inhibitor for cancer therapy
2-Bromo-1-isopropyl-4-nitro-1H-imidazole Isopropyl, nitro 2 N/A Electron-withdrawing nitro group enhances electrophilic substitution resistance
2-Bromo-1H-imidazole None (parent compound) 2 N/A Baseline for reactivity comparisons

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